1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate
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Overview
Description
1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a thian ring, and an acetate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate typically involves multiple steps. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a thian derivative are reacted in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and thian rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The thian ring may also contribute to the compound’s overall biological activity by affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Another compound featuring a morpholine ring, known for its diverse biological activities.
N-arylsulfonyl-3-acetylindole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
1-Methyl-1-({[4-(morpholin-4-yl)thian-4-yl]methyl}carbamoyl)ethyl acetate is unique due to its combination of a morpholine ring, a thian ring, and an acetate group. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4S/c1-13(19)22-15(2,3)14(20)17-12-16(4-10-23-11-5-16)18-6-8-21-9-7-18/h4-12H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJGEVFENXJEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1(CCSCC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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